molecular formula C6H5ClINO B3406245 3-Chloro-5-iodo-4-methylpyridin-2-ol CAS No. 2602564-63-4

3-Chloro-5-iodo-4-methylpyridin-2-ol

Cat. No.: B3406245
CAS No.: 2602564-63-4
M. Wt: 269.47
InChI Key: YWDAIXOHLZKADH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in nature and synthetic science, with the pyridine (B92270) ring being one of the most prevalent heterocyclic structures found in pharmaceutical products. nih.gov Halogenation of these rings provides chemists with powerful tools for molecular diversification. nih.gov The carbon-halogen bond (C-X) is a key functional group that serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov

The specific nature of the halogen atom (I, Br, Cl, F) and its position on the pyridine ring dictates the molecule's reactivity. Generally, the reactivity of haloarenes in common palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl << C-F. acs.org This predictable difference in reactivity allows for selective, sequential functionalization of polyhalogenated heterocycles, a strategy of immense value in the synthesis of complex molecules. The presence of multiple, different halogens on a single pyridine scaffold, as seen in 3-Chloro-5-iodo-4-methylpyridin-2-ol, offers the potential for highly controlled, stepwise synthetic operations.

Rationale for Investigating this compound as a Model System

This compound is a strategically designed molecule that can be considered a valuable model system for synthetic methodology development. Its structure incorporates several distinct functional groups, each imparting specific reactive properties. The rationale for its investigation stems from the principle of "orthogonal reactivity," where each reactive site can be addressed independently without affecting the others.

The primary value of this compound lies in the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive in palladium-catalyzed oxidative addition, the key step in many cross-coupling reactions. acs.org This allows for selective functionalization at the 5-position (C-I) while leaving the 3-position (C-Cl) untouched for a subsequent, different transformation under more forcing conditions. This built-in selectivity makes it an ideal substrate for creating diverse molecular libraries from a common intermediate. The methyl and hydroxyl groups further influence the electronic properties and steric environment of the pyridine ring, modulating the reactivity of the halogenated positions. For instance, such substituents can play a role in directing metallation reactions or influencing the rate and regioselectivity of nucleophilic aromatic substitution. mdpi.com

Functional Group Position Expected Chemical Property and Influence
Iodo 5 Highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille) due to the low C-I bond dissociation energy. Enables selective, initial functionalization.
Chloro 3 Less reactive than the iodo group in cross-coupling reactions. Allows for subsequent functionalization under different, often harsher, catalytic conditions after the iodo group has reacted. Also activates the ring for nucleophilic aromatic substitution.
Pyridin-2-ol 2 Exists in tautomeric equilibrium with its pyridin-2-one form. The hydroxyl group is a hydrogen bond donor and can be derivatized (e.g., O-alkylation). The nitrogen atom influences the ring's electronics, making it π-deficient and susceptible to certain reactions. nih.gov

| Methyl | 4 | An electron-donating group that can influence the electronic density of the pyridine ring. Its steric bulk may also affect the reactivity of adjacent positions. |

Overview of Academic Research Trajectories and Methodological Approaches

While specific research focusing exclusively on this compound is not extensively documented, its structure suggests several clear and logical research trajectories based on established methodologies for analogous dihalogenated pyridines. mdpi.com These trajectories primarily revolve around the selective elaboration of the C-I and C-Cl bonds.

A primary research avenue is the systematic exploration of sequential, site-selective cross-coupling reactions . This approach would involve an initial, mild palladium-catalyzed reaction targeting the C-I bond. Following purification, the resulting 3-chloro-5-substituted-4-methylpyridin-2-ol could then be subjected to a second cross-coupling reaction under different conditions to functionalize the C-Cl bond. This strategy is a powerful tool for the convergent synthesis of highly substituted pyridines, which are valuable scaffolds in medicinal chemistry. nih.govsemanticscholar.org The synthesis of the natural product (+)-floyocidin B, for example, relied on the selective functionalization of dihalogenated chloropyridines to build a complex molecular architecture. mdpi.com

Another research trajectory involves investigating nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing halogen atoms, makes the molecule a candidate for SNAr. This could involve the displacement of the chloride or iodide by various nucleophiles (e.g., amines, alkoxides, thiols), although displacement of chloride is often more favorable in SNAr unless the iodide is activated by proximity to an electron-withdrawing group.

Methodological approaches to study these transformations would involve screening various palladium catalysts, ligands, bases, and solvent systems to optimize the selectivity and yield of each cross-coupling step. Advanced analytical techniques, including 1H and 13C NMR spectroscopy and mass spectrometry, would be essential for characterizing the resulting products and confirming the regiochemistry of each reaction.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling This interactive table outlines the expected order of reactivity and typical conditions for selectively functionalizing the C-I and C-Cl bonds.

Reaction Site Relative Reactivity Example Coupling Reaction Typical Catalyst System
C5-Iodo High Suzuki Coupling with an Arylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), mild base (e.g., Na₂CO₃, K₃PO₄), low to moderate temperature.

| C3-Chloro | Low | Sonogashira Coupling with a Terminal Alkyne | Requires a more active catalyst system, often with stronger ligands and higher temperatures, after the C-I bond has been functionalized. |

Properties

IUPAC Name

3-chloro-5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAIXOHLZKADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 3 Chloro 5 Iodo 4 Methylpyridin 2 Ol

Retrosynthetic Analysis and Strategic Precursor Selection for 3-Chloro-5-iodo-4-methylpyridin-2-ol

A retrosynthetic analysis of this compound suggests that the most straightforward approach involves the sequential halogenation of a suitable precursor. The carbon-halogen bonds are prime candidates for disconnection. This leads to the identification of key precursors, as illustrated in the following retrosynthetic scheme:

Disconnect C-I bond: This step suggests that this compound can be synthesized from 3-Chloro-4-methylpyridin-2-ol via an iodination reaction.

Disconnect C-Cl bond: This leads to 4-Methylpyridin-2-ol as a key starting material. chemscene.com

This analysis highlights 4-Methylpyridin-2-ol as a strategic precursor due to its commercial availability and the directing effects of its existing functional groups that can guide the regioselective introduction of the halogen atoms.

De Novo Synthesis Approaches to the Pyridine (B92270) Core

While the functionalization of a pre-existing pyridine ring is often more direct, de novo synthesis offers a versatile alternative for creating highly substituted pyridines from acyclic precursors. researchgate.netchemrxiv.orgcolab.ws

Several named reactions can be employed for the construction of the pyridine ring, such as the Hantzsch pyridine synthesis or variations thereof. researchgate.net These methods typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. The challenge lies in designing the starting materials to incorporate the necessary functionalities that will ultimately become the chloro, iodo, hydroxyl, and methyl groups at the correct positions.

In a de novo approach, the halogen and hydroxyl groups can be introduced at various stages. For instance, halogenated starting materials can be used in the condensation reaction. The hydroxyl group at the 2-position is often the result of the tautomerization of the initially formed pyridin-2(1H)-one. The regioselectivity is dictated by the substitution pattern of the acyclic precursors.

The methyl group at the 4-position can be incorporated by using a starting material that contains this functionality. For example, in a Hantzsch-type synthesis, an appropriate β-ketoester or a related compound bearing the methyl group would be selected.

Functionalization and Derivatization of Pre-existing Pyridine Scaffolds

This approach is generally more practical and involves the modification of a readily available pyridine derivative. As identified in the retrosynthetic analysis, 4-Methylpyridin-2-ol is an ideal starting material. chemscene.com

The hydroxyl group at the 2-position and the methyl group at the 4-position of the pyridine ring are both activating groups and direct incoming electrophiles to specific positions. The hydroxyl group strongly directs electrophilic substitution to the 3- and 5-positions.

Chlorination: The first step would be the regioselective chlorination of 4-Methylpyridin-2-ol. Due to the strong directing effect of the hydroxyl group, the chlorine atom is expected to be introduced at either the 3- or 5-position. The presence of the methyl group at the 4-position may sterically hinder the 5-position to some extent, favoring substitution at the 3-position. Common chlorinating agents such as N-chlorosuccinimide (NCS) can be employed. organic-chemistry.org

Iodination: The subsequent iodination of the resulting 3-Chloro-4-methylpyridin-2-ol would then be directed to the remaining activated position, which is the 5-position. The electron-donating nature of the hydroxyl and methyl groups, as well as the existing chloro group, will influence the reactivity of the ring. N-iodosuccinimide (NIS) is a suitable reagent for this transformation. organic-chemistry.org

The proposed synthetic sequence is summarized in the table below:

StepStarting MaterialReagent and ConditionsProduct
14-Methylpyridin-2-olN-Chlorosuccinimide (NCS), Solvent (e.g., Acetonitrile (B52724) or DMF)3-Chloro-4-methylpyridin-2-ol
23-Chloro-4-methylpyridin-2-olN-Iodosuccinimide (NIS), Solvent (e.g., Acetonitrile or DMF)This compound

This two-step functionalization of a pre-existing pyridine scaffold represents a viable and strategic pathway for the synthesis of this compound.

Directed Hydroxylation Methodologies

The introduction of a hydroxyl group at the C2 position to form the pyridin-2-ol tautomer is a critical step. Direct C-H hydroxylation of pyridine rings is a challenging transformation due to the high oxidation potential of the heterocycle. acs.org Consequently, strategies often rely on pre-functionalized substrates or directing groups to achieve site-selectivity.

One prominent strategy involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic landscape of the pyridine ring, facilitating functionalization. A metal-free approach for the C3-selective hydroxylation of pyridines proceeds through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govelsevierpure.com This method involves irradiating a pyridine N-oxide, which collapses into an oxaziridine (B8769555) intermediate, ultimately leading to the introduction of a hydroxyl group at the C3 position. acs.org While this specific method targets the C3 position, the underlying principle of activating the pyridine ring via N-oxidation is a key concept in pyridine chemistry. Palladium-catalyzed C-H functionalization of pyridine N-oxides has also been developed for selective alkenylation and arylation, demonstrating the utility of N-oxides in directing reactions to the ortho position. researchgate.net

For hydroxylation at other positions, transition-metal-catalyzed reactions using directing groups are common. For instance, a copper-mediated C-H hydroxylation of arenes and heteroarenes has been developed using a removable bidentate auxiliary group to direct the hydroxyl group to the ortho position of the directing group. acs.org Similarly, a palladium-catalyzed system using a tautomeric ligand has been shown to enable directed C-H hydroxylation with molecular oxygen. acs.org These directed approaches could be hypothetically adapted to a suitably substituted pyridine precursor to install the hydroxyl group at the C2 position.

Table 1: Comparison of Selected Directed Hydroxylation Methodologies for Pyridine Scaffolds

MethodologyKey FeaturesPosition SelectivityReagents/ConditionsPotential Applicability
Photochemical Isomerization Metal-free; proceeds via N-oxide intermediate. acs.orgnih.govelsevierpure.comPrimarily C3-selective. acs.orgnih.govelsevierpure.comUV irradiation (e.g., 254 nm or 300 nm). acs.orgUseful for accessing 3-pyridinols; less direct for 2-pyridinols.
Copper-Mediated C-H Hydroxylation Requires a removable directing group. acs.orgortho to the directing group. acs.orgCopper catalyst, oxidant, directing group. acs.orgApplicable if a directing group can be installed at the C3 position.
Palladium-Catalyzed C-H Hydroxylation Employs a specialized tautomeric ligand. acs.orgortho to a directing group (e.g., carboxylic acid). acs.orgPalladium catalyst, O2 as oxidant. acs.orgHigh functional group tolerance.

Site-Specific Methylation Procedures

Introducing the methyl group at the C4 position requires precise regiochemical control. General methods for pyridine methylation often yield mixtures of isomers or favor the more electronically activated C2 and C6 positions. researchgate.netgoogle.com Therefore, site-specific methods are essential.

One approach involves the temporary dearomatization of the pyridine ring to create a more nucleophilic intermediate. A rhodium-catalyzed method allows for the methylation of pyridines at the C3 and C5 positions using formaldehyde (B43269) as the methyl source without a directing group. rsc.org This strategy relies on the reduction of the pyridine ring to a dearomatized intermediate, which then undergoes methylation. rsc.org

For methylation at the C4 position, a different strategy is required. One such method uses a formaldehyde surrogate in a Wittig olefination-rearomatization sequence. researchgate.net This approach involves activating the pyridine nitrogen, which facilitates the formation of a dearomatized pyridylphosphonium ylide intermediate, ultimately leading to C4-alkylation. researchgate.net Another classic approach is directed ortho-metalation, where a directing group at C3 or C5 would activate the C4 position for deprotonation by a strong base, followed by quenching with an electrophilic methyl source like methyl iodide.

Catalytic methods have also been developed for selective methylation. A straightforward procedure for highly selective mono-α-methylation (at the C2 or C6 position) of pyridines uses a Raney nickel catalyst with a high-boiling alcohol. researchgate.net While this targets the alpha position, it highlights the use of heterogeneous catalysts for selective functionalization. A nickel-nickel oxide catalyst has also been patented for the selective methylation of pyridine compounds at the alpha position. google.com

Table 2: Overview of Site-Specific Methylation Strategies for Pyridines

StrategyMechanismPosition SelectivityReagents/ConditionsKey Advantages/Disadvantages
Temporary Dearomatization (Rh-catalyzed) Hydride addition followed by methylation. rsc.orgC3 and C5. rsc.orgRh catalyst, formaldehyde/methanol. rsc.orgNo directing group needed; not selective for C4.
Wittig Olefination-Rearomatization Pyridine N-activation, formation of ylide intermediate. researchgate.netC4. researchgate.netPhosphonium salt, base, formaldehyde surrogate. researchgate.netHigh selectivity for the C4 position.
Directed ortho-Metalation Deprotonation directed by an adjacent functional group.C2, C4, or C6 depending on directing group.Strong base (e.g., LDA), electrophile (e.g., CH3I).Requires installation/removal of a directing group.
Heterogeneous Catalysis (Raney Ni) In-situ generation of methylating agent on catalyst surface. researchgate.netPrimarily α-positions (C2, C6). researchgate.netRaney Nickel, high-boiling alcohol. researchgate.netOperationally simple; limited to α-position.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

For halogenation steps, such as chlorination and iodination, catalyst and ligand screening is crucial. In palladium-catalyzed C-H halogenation, for example, the choice of a specific pyridine-pyridone ligand can significantly improve yields, especially for heterocyclic substrates. acs.org The reaction temperature is another vital parameter; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. researchgate.net

In multi-component reactions (MCRs), which are often used for the efficient synthesis of highly substituted pyridines, the catalyst plays a pivotal role. Lewis acid catalysts are frequently assessed to find a high-yielding domino synthesis. researchgate.net Optimization studies for such reactions often reveal that a specific catalyst loading (e.g., 5 mol%) at a defined temperature (e.g., 70 °C) provides the best outcome. researchgate.net The choice of solvent can also be determinative; in some cases, using water as an environmentally benign solvent can lead to excellent yields and simplified product isolation. researchgate.net

The following table provides a hypothetical example of an optimization study for a key synthetic step, such as the introduction of a halogen, illustrating how systematic variation of parameters can lead to enhanced yields.

Table 3: Illustrative Optimization of a Hypothetical Halogenation Step

EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2 (10)NoneMeCN1002435
2Pd(OAc)2 (10)L22 MeCN1002458
3Pd(OAc)2 (10)L22Dioxane1002445
4Pd(OAc)2 (10)L22MeCN120 2472
5Pd(OAc)2 (5)L22MeCN1202468
6Pd(OAc)2 (10)L22MeCN12012 70

Data are hypothetical and for illustrative purposes, based on principles from cited literature. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches in the Production of Halogenated Pyridinols

Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. biosynce.comresearchgate.net The synthesis of complex molecules like halogenated pyridinols can be resource-intensive, often involving hazardous reagents and solvents. Applying green chemistry principles aims to mitigate this environmental impact. rasayanjournal.co.in

Key green strategies applicable to pyridinol synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. biosynce.comrasayanjournal.co.in Pyridine itself can sometimes act as a recyclable solvent. biosynce.com

Catalysis: Employing catalysts (e.g., metal-based, organocatalysts, or biocatalysts) in small amounts is preferable to using stoichiometric reagents, as it reduces waste. biosynce.comrsc.org The development of reusable heterogeneous catalysts is particularly advantageous. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions (MCRs) are excellent examples of atom-economical processes that build complexity in a single step, reducing purification steps and solvent waste. nih.govresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasonic irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.innih.govresearchgate.net

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials, such as glycerol (B35011) (a biodiesel byproduct), for the synthesis of the pyridine core represents a long-term sustainability goal. researchgate.netrsc.org

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

PrincipleTraditional ApproachGreen/Sustainable Approach
Solvents Volatile organic compounds (e.g., Dioxane, DMF).Water, ethanol, ionic liquids, or solvent-free conditions. rasayanjournal.co.in
Reagents Stoichiometric and often hazardous reagents.Catalytic methods (e.g., iron, palladium, organocatalysts). rsc.org
Process Multi-step synthesis with isolation of intermediates.One-pot multicomponent reactions (MCRs). nih.govresearchgate.net
Energy Prolonged heating using conventional methods.Microwave-assisted or ultrasonic-assisted synthesis for shorter reaction times. rasayanjournal.co.innih.gov
Feedstocks Petroleum-derived starting materials.Use of renewable resources like glycerol. researchgate.netrsc.org
Waste Significant generation of byproducts and solvent waste.High atom economy, catalyst recycling, reduced waste streams. researchgate.netnih.gov

Reactivity and Transformation Mechanisms of 3 Chloro 5 Iodo 4 Methylpyridin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 3-Chloro-5-iodo-4-methylpyridin-2-ol

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is analogous to that seen in nitrobenzene. Any electrophilic attack is generally directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions results in an unstable intermediate with a positive charge on the electronegative nitrogen atom.

In this compound, the situation is more complex due to the electronic effects of the existing substituents. The potential site for substitution is the C6 position. The directing effects of the substituents must be considered collectively:

Chloro Group (at C3): Halogens are deactivating but are ortho, para-directors. organicchemistrytutor.com It would direct an incoming electrophile to the C5 position (already substituted) and the C1-N position.

Methyl Group (at C4): The methyl group (-CH3) is a weakly activating, ortho, para-director due to hyperconjugation and inductive effects. It would direct an incoming electrophile to the C3 and C5 positions, which are already occupied.

Iodo Group (at C5): Like chlorine, iodine is a deactivating, ortho, para-director. libretexts.org It would direct towards the C3 and C1-N positions.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution.
SubstituentPositionReactivity EffectDirecting EffectInfluence on C6 Substitution
-OH (Pyridinol)C2ActivatingOrtho, ParaStrongly promotes substitution at C6 (para)
-ClC3DeactivatingOrtho, ParaNo direct influence on C6
-CH3C4ActivatingOrtho, ParaNo direct influence on C6
-IC5DeactivatingOrtho, ParaNo direct influence on C6

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing good leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. For SNAr to be efficient, the aromatic ring must be sufficiently electron-deficient to stabilize this intermediate.

In the context of this compound, both the chlorine at C3 and the iodine at C5 are potential leaving groups. The typical leaving group ability in SNAr reactions follows the order F > Cl ≈ Br > I, which is inverse to their C-X bond strength. researchgate.netnih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond. This suggests that, under SNAr conditions, the C-Cl bond might be more reactive than the C-I bond.

However, the regioselectivity of SNAr on pyridines is strongly influenced by the position relative to the ring nitrogen. The reaction is most favorable at the 2- and 4-positions, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. Since the halogens in this compound are at the 3- and 5-positions, SNAr reactions are expected to be significantly less facile than for 2- or 4-halopyridines. The presence of electron-donating methyl and hydroxyl groups further disfavors the reaction by destabilizing the negatively charged intermediate. Therefore, direct SNAr on this substrate is predicted to be difficult without further activation, such as N-quaternization of the pyridine ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. Unlike SNAr, the reactivity of halogens in these reactions generally follows the order I > Br > Cl > F, which correlates with the ease of oxidative addition to the metal center (typically palladium). rsc.org This differential reactivity allows for highly selective transformations on polyhalogenated substrates.

For this compound, the C-I bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the C5 position while leaving the C3-Cl bond intact for potential subsequent transformations.

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is anticipated that this compound would react selectively at the C5-I position with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base. rsc.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgjk-sci.com The higher reactivity of the C-I bond would enable the selective alkynylation at the C5 position. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org Again, selective amination at the C5-I position is expected, providing a route to 5-amino-3-chloro-4-methylpyridin-2-ol derivatives. Studies have shown that nickel-catalyzed aminations can also be highly selective for aryl iodides over aryl chlorides. acs.orgnih.gov

Table 2: Predicted Regioselectivity in Cross-Coupling Reactions.
ReactionCoupling PartnerPredicted Reactive SiteExpected Product Structure
SuzukiAr-B(OH)2C5-I5-Aryl-3-chloro-4-methylpyridin-2-ol
SonogashiraR-C≡CHC5-I5-(Alkynyl)-3-chloro-4-methylpyridin-2-ol
Buchwald-HartwigR2NHC5-I5-(Amino)-3-chloro-4-methylpyridin-2-ol

Reactivity Profiles of the Hydroxyl Group

The hydroxyl group of this compound can undergo reactions typical of phenols and alcohols, such as O-alkylation and O-acylation. However, its reactivity is complicated by the pyridone-pyridinol tautomerism. The pyridone tautomer possesses an ambident nucleophilic character, with potential reaction sites at both the ring nitrogen and the exocyclic oxygen.

The regioselectivity of alkylation (N- vs. O-alkylation) is highly dependent on the reaction conditions. researchgate.netresearchgate.net

O-Alkylation: Is generally favored by using "hard" electrophiles and polar, aprotic solvents. The use of silver salts (e.g., Ag₂CO₃) can also promote O-alkylation. researchgate.net A selective protocol for O-alkylation of pyrimidin-2(1H)-ones was developed using iodomethyl-pyrimidines, highlighting that the nature of the alkylating agent is crucial. nih.gov

N-Alkylation: Is often favored under phase-transfer conditions or with "soft" electrophiles in the presence of a base like potassium carbonate in a solvent like DMF. juniperpublishers.com

Similarly, O-acylation to form the corresponding ester can be achieved using standard acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base. Competing N-acylation is also a possibility that must be considered.

A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the pyridinol form (this compound) and the pyridone form (3-Chloro-5-iodo-4-methyl-1H-pyridin-2-one).

The position of this equilibrium (defined by the tautomeric equilibrium constant, KT = [pyridinol]/[pyridone]) is influenced by several factors:

Solvent Polarity: The pyridone tautomer is significantly more polar than the pyridinol form. Consequently, polar solvents (like water and alcohols) stabilize the pyridone form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor. researchgate.net In contrast, non-polar solvents or the gas phase favor the less polar pyridinol tautomer.

Substituent Effects: The electronic nature of the substituents on the pyridine ring can also influence the equilibrium. bohrium.com Electron-withdrawing groups, such as the chloro and iodo substituents in this molecule, generally favor the pyridone form by increasing the acidity of the N-H bond and stabilizing the zwitterionic character of the pyridone. Conversely, electron-donating groups like the methyl group may slightly favor the pyridinol form. Computational studies on substituted pyridones have shown that both inductive and resonance effects play a role in determining the tautomeric preference. bohrium.compku.edu.cn

For this compound, the combination of two electron-withdrawing halogens and the inherent nature of the 2-pyridone system suggests that the pyridone tautomer will be the major species in polar solvents. acs.org

Table 3: Factors Influencing Pyridone-Pyridinol Tautomeric Equilibrium.
FactorEffect on Equilibrium (KT = [Pyridinol]/[Pyridone])Favored Tautomer for Subject Compound
Increasing Solvent PolarityDecreases KTPyridone
Electron-Withdrawing Substituents (Cl, I)Decreases KTPyridone
Electron-Donating Substituent (CH3)Increases KTPyridinol (minor effect)

Mechanistic Investigations of Stability and Degradation Pathways

Detailed mechanistic studies specifically on the stability and degradation of this compound are not extensively documented in publicly available literature. However, by examining the stability of related halogenated pyridinols and organohalogen compounds, potential degradation pathways can be inferred. The stability of this compound is influenced by factors such as light, heat, and the presence of nucleophiles or reactive oxygen species.

Thermal Stability:

The thermal stability of pyridin-2-one derivatives can vary significantly based on their substitution pattern. For instance, studies on other substituted pyridines have shown that degradation can occur at elevated temperatures. The degradation of 4-methoxypyridine (B45360) is observed at temperatures of 75°C and above, while 2-hydroxy-6-methylpyridine (B103643) shows instability at temperatures as low as 50°C. Given the presence of two halogen substituents, this compound is expected to have a different thermal profile. The carbon-iodine bond is generally weaker than the carbon-chlorine bond and may be susceptible to thermal cleavage, potentially initiating radical degradation pathways.

Photodegradation:

Halogenated aromatic compounds are known to undergo photodegradation upon exposure to UV radiation. The mechanism often involves the homolytic cleavage of the carbon-halogen bond to form a pyridinyl radical and a halogen radical. For this compound, the weaker C-I bond is more likely to undergo photolysis than the C-Cl bond. The resulting pyridinyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen to form oxidized products, leading to the gradual breakdown of the molecule. The presence of sensitizers can enhance the rate of photodegradation through energy transfer or electron transfer mechanisms.

Hydrolytic and Oxidative Degradation:

The hydrolytic stability of this compound is expected to be significant under neutral conditions. However, under strong acidic or basic conditions, or in the presence of strong nucleophiles, substitution of the halogen atoms could occur. The chlorine and iodine atoms activate the pyridine ring towards nucleophilic attack.

In the presence of oxidizing agents, such as aqueous chlorine solutions, related compounds like chlorpyrifos (B1668852) degrade to form the corresponding pyridinol. nih.govepa.govresearchgate.net The degradation of chlorpyrifos, which contains a trichloropyridinol moiety, proceeds via oxidation and hydrolysis, with the rate being pH-dependent. nih.govepa.govresearchgate.net A similar pathway could be anticipated for this compound, where oxidation of the pyridine ring could occur, potentially followed by or coupled with the loss of the halogen substituents.

The following table summarizes the potential degradation pathways for this compound based on the reactivity of analogous compounds.

Degradation PathwayTriggering FactorProbable MechanismPotential Degradation Products
Thermal Degradation High TemperatureHomolytic C-I bond cleavagePyridinyl radicals, iodine radicals, further decomposition products
Photodegradation UV RadiationHomolytic C-I bond cleavagePyridinyl radicals, iodine radicals, oxidized pyridinols
Hydrolysis Strong Acid/BaseNucleophilic aromatic substitutionHydroxy-iodopyridin-2-ol, Chloro-hydroxypyridin-2-ol
Oxidative Degradation Oxidizing AgentsOxidation of the pyridine ring, potential dehalogenationOxidized pyridinol derivatives, dehalogenated species

Chemo- and Regioselectivity in Chemical Transformations of this compound and its Derivatives

The presence of multiple reactive sites on the this compound ring system makes chemo- and regioselectivity key considerations in its chemical transformations. The molecule possesses a nucleophilic nitrogen atom (in the pyridin-2-one form), electrophilic carbon centers attached to the halogens, and potentially reactive C-H bonds.

Nucleophilic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing chloro and iodo groups. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are generally more susceptible to nucleophilic attack in pyridines. In this specific molecule, the C3 and C5 positions are halogenated. The regioselectivity of nucleophilic substitution will be influenced by a combination of electronic effects and the nature of the leaving group. The iodide is a better leaving group than chloride, suggesting that substitution at the C5 position might be favored under certain conditions.

Cross-Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. The differential reactivity of the C-Cl and C-I bonds can be exploited to achieve selective transformations. In palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings, the oxidative addition step is typically faster for the C-I bond than for the C-Cl bond. This inherent difference in reactivity allows for the regioselective functionalization at the C5 position, leaving the C3-chloro substituent intact for subsequent transformations. This selectivity is a common strategy in the synthesis of polysubstituted heteroarenes. nih.gov

For instance, in a hypothetical Suzuki coupling reaction, an arylboronic acid would preferentially couple at the C5 position under appropriate catalytic conditions.

Reactivity of the Pyridin-2-one Moiety:

The pyridin-2-one tautomer can undergo N-alkylation or N-arylation. The regioselectivity between N- and O-functionalization can often be controlled by the choice of reagents and reaction conditions. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer nitrogen atom. The use of a base to deprotonate the pyridin-2-one can also influence the site of subsequent reaction.

The following table provides a hypothetical overview of the chemo- and regioselectivity in various transformations of this compound.

Reaction TypeReagent/CatalystExpected Major Product (Regioselectivity)Rationale
Suzuki Coupling Arylboronic acid, Pd catalyst3-Chloro-4-methyl-5-arylpyridin-2-olHigher reactivity of the C-I bond towards oxidative addition.
Stille Coupling Organostannane, Pd catalyst3-Chloro-4-methyl-5-substituted-pyridin-2-olPreferential reaction at the more reactive C-I bond.
Heck Coupling Alkene, Pd catalyst3-Chloro-4-methyl-5-alkenylpyridin-2-olSelective activation of the C-I bond.
N-Alkylation Alkyl halide, Base1-Alkyl-3-chloro-5-iodo-4-methylpyridin-2-oneNucleophilic attack by the nitrogen of the pyridinone ring.
Nucleophilic Aromatic Substitution Strong Nucleophile (e.g., NaOMe)3-Chloro-5-methoxy-4-methylpyridin-2-olIodide is a better leaving group than chloride.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Chloro 5 Iodo 4 Methylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton environments within a molecule, as well as their interconnections.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to be relatively simple, showing a singlet for the C6-proton and a singlet for the methyl protons.

Methyl Protons (C4-CH₃): The methyl group protons will also appear as a singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity
C6-H 7.5 - 8.0 s (singlet)
C4-CH₃ 2.2 - 2.5 s (singlet)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each of the six carbon atoms in the pyridine (B92270) ring and the methyl group. The chemical shifts are highly dependent on the nature and position of the substituents. The carbon bearing the oxygen (C2) is expected to be significantly downfield, characteristic of a carbonyl or enolic carbon in the pyridin-2-one/pyridin-2-ol tautomer. The carbons attached to the halogens (C3 and C5) will also have their chemical shifts influenced by the electronegativity and heavy atom effect of chlorine and iodine.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C2 160 - 165
C3 125 - 130
C4 140 - 145
C5 85 - 95
C6 145 - 150

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of 3-Chloro-5-iodo-4-methylpyridin-2-ol, with only one aromatic proton, COSY would primarily be used to confirm the absence of coupling for this proton and the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC/HSQC spectrum would show a correlation between the C6-H proton signal and the C6 carbon signal, and between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range connectivity (typically over 2-3 bonds). For instance, the C6-H proton would be expected to show correlations to C2, C4, and C5. The methyl protons would likely show correlations to C3, C4, and C5. These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A NOESY spectrum could show a cross-peak between the C6-H proton and the protons of the methyl group at C4, providing further evidence for their relative positions on the ring.

While less common, halogen NMR could theoretically be employed to probe the electronic environment of the chlorine and iodine atoms. However, due to factors such as low natural abundance, large quadrupole moments (for ³⁵Cl), and broad line widths, these techniques are often challenging and not routinely used for structural elucidation of this type of molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₆H₅ClINO), HRMS would be able to confirm this formula by matching the experimental mass to the calculated exact mass. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ (for ³⁵Cl) 283.9128

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure and stability of the molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of Iodine: The C-I bond is relatively weak and can cleave to give a prominent fragment ion corresponding to the loss of an iodine radical ([M-I]⁺).

Loss of Chlorine: Similarly, the loss of a chlorine radical ([M-Cl]⁺) would be another expected fragmentation pathway.

Loss of CO: Pyridin-2-one structures are known to lose carbon monoxide (CO) from the ring, leading to a fragment corresponding to [M-CO]⁺.

Loss of Halogens and CO: Sequential losses, such as the loss of iodine followed by CO, or chlorine followed by CO, would also be anticipated.

Cleavage of the Methyl Group: Loss of a methyl radical ([M-CH₃]⁺) is also a possible fragmentation route.

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong corroborating evidence for the proposed structure of this compound.

Predicted Major Fragments in MS/MS

Fragment Description
[M-I]⁺ Loss of iodine radical
[M-Cl]⁺ Loss of chlorine radical
[M-CO]⁺ Loss of carbon monoxide
[M-I-CO]⁺ Sequential loss of iodine and carbon monoxide

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these methods would be crucial for confirming the presence of its key structural features.

Theoretical Vibrational Analysis: In the absence of direct experimental data, theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict vibrational spectra. For analogous compounds like chloro- and methyl-substituted phenyl isocyanates, DFT calculations have been successfully used to assign vibrational frequencies. researchgate.netresearchgate.net A similar approach for this compound would involve computational modeling to predict the characteristic vibrational frequencies.

Expected Vibrational Modes:

O-H Stretching: The hydroxyl group (-OH) would exhibit a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.

N-H Stretching: The pyridin-2-ol tautomer can exist in equilibrium with its 2-pyridone form, which would show an N-H stretching vibration.

C=O Stretching: The 2-pyridone tautomer would display a strong carbonyl (C=O) stretching absorption, generally between 1650-1700 cm⁻¹.

C-N and C-C Stretching: Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching vibration in the lower wavenumber region, typically between 600-800 cm⁻¹. researchgate.net

C-I Stretching: The carbon-iodine bond, being weaker, would vibrate at an even lower frequency, generally in the 500-600 cm⁻¹ range.

A comparative analysis of the IR and Raman spectra would provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600
N-H (pyridone tautomer)Stretching3100-3500
C=O (pyridone tautomer)Stretching1650-1700
C=C, C=N (ring)Stretching1400-1600
C-H (methyl)Stretching2850-3000
C-ClStretching600-800
C-IStretching500-600

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of conjugation. The substituted pyridine ring in this compound contains a conjugated system.

Expected Electronic Transitions: The UV-Vis spectrum of this compound would likely display absorption bands corresponding to π → π* and n → π* transitions. nih.gov The pyridine ring and its substituents (chloro, iodo, methyl, and hydroxyl groups) would influence the precise wavelength of maximum absorption (λmax). The presence of the hydroxyl group and the halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent pyridine molecule. For some furo-pyridine derivatives, absorption bands are observed in the 250 to 390 nm range. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous information about the bond lengths, bond angles, and crystal packing of this compound. While no specific crystal structure data for the target compound has been found, studies on related pyridine derivatives have utilized this method to elucidate their molecular geometry. researchgate.net Such an analysis would confirm the substitution pattern on the pyridine ring and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Methods for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Typical HPLC Parameters:

Column: A C18 or C8 stationary phase would be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution would be optimized to achieve good separation from any impurities.

Detection: A UV detector would be appropriate, with the detection wavelength set at or near the λmax determined by UV-Vis spectroscopy.

Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

While specific HPLC methods for this compound are not documented, methods for other chloro-pyridine derivatives have been developed and validated according to ICH guidelines. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the hydroxyl group, this compound is likely not sufficiently volatile for direct GC analysis. Therefore, a derivatization step would be necessary to convert the polar -OH group into a less polar, more volatile group.

Derivatization: Silylation is a common derivatization technique where an active hydrogen is replaced by a trialkylsilyl group (e.g., trimethylsilyl, TMS). This process increases the volatility of the analyte, making it amenable to GC analysis.

GC-MS Analysis: The resulting silylated derivative could then be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the derivatized sample, while the mass spectrometer would fragment the molecule, yielding a characteristic mass spectrum that can be used for structural confirmation. The fragmentation pattern would be influenced by the presence of the chlorine and iodine atoms, which have distinct isotopic patterns.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Iodo 4 Methylpyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (FMOs)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 3-Chloro-5-iodo-4-methylpyridin-2-ol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate its electronic structure. ijcce.ac.ir

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ijcce.ac.ir

In a related molecule, 3-chloro-4-hydroxyquinolin-2(1H)-one, DFT calculations revealed that the HOMO was distributed over the C=C bond of the quinoline (B57606) ring, while the LUMO was located on the oxygen and nitrogen atoms. ijcce.ac.ir For this compound, it is expected that the HOMO would have significant contributions from the electron-rich pyridine (B92270) ring and the iodine atom, while the LUMO would likely be centered on the pyridinone ring, particularly the C=O group and the nitrogen atom. The presence of the electron-withdrawing chlorine and iodine atoms would be expected to lower both the HOMO and LUMO energy levels.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Value/LocationSignificance
HOMO Energy Lowered by halogensIndicates electron-donating ability
LUMO Energy Lowered by halogensIndicates electron-accepting ability
HOMO-LUMO Gap ModerateIndicator of chemical stability and reactivity
HOMO Location Pyridine ring, Iodine atomSites for electrophilic attack
LUMO Location Pyridinone ring (C=O, N)Sites for nucleophilic attack

Note: This table is predictive and based on principles of computational chemistry and data from analogous structures.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. nih.govrsc.org For this compound, these calculations could be used to explore its reactivity in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway. rsc.org For instance, computational studies can help determine whether a reaction will proceed via a concerted mechanism or a stepwise pathway involving a stable intermediate.

In the context of developing new synthetic methods, quantum chemical calculations can predict the feasibility of a proposed reaction before it is attempted in the lab, saving time and resources. nih.gov For this compound, such calculations could be used to predict the regioselectivity of further functionalization, for example, whether a nucleophile would preferentially attack at the carbon bearing the chlorine or the iodine.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound over time. nih.gov By simulating the motion of the molecule and its surrounding environment, MD can reveal the preferred conformations in different solvents and the nature of its interactions with other molecules.

For a related compound, 5-Bromo-3-iodo-4-methylpyridin-2-ol, X-ray crystallography has shown the importance of halogen bonding and hydrogen bonding in its solid-state packing. It is highly probable that this compound would exhibit similar intermolecular interactions. MD simulations could explore the strength and geometry of these interactions in detail. Potential interactions include:

Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, while the pyridinone oxygen can act as an acceptor.

Halogen bonding: The iodine atom is a potential halogen bond donor, capable of interacting with Lewis bases.

π-π stacking: The aromatic pyridine rings could stack on top of each other.

These simulations are valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site, by revealing the key intermolecular forces that govern binding. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. researchgate.netnanobioletters.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. nanobioletters.com By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the structural assignment of this compound can be validated.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational modes. researchgate.net The calculated frequencies are often scaled to account for systematic errors in the computational method. These predictions can aid in the assignment of experimental vibrational spectra, helping to identify the characteristic stretching and bending modes of the various functional groups in the molecule. For example, the C=O stretching frequency of the pyridinone ring would be a prominent feature in the IR spectrum.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterCorresponding Functional Group
¹³C NMR Chemical shift of carbon attached to IC-I
¹³C NMR Chemical shift of carbon attached to ClC-Cl
¹³C NMR Chemical shift of carbonyl carbonC=O
¹H NMR Chemical shift of methyl protonsCH₃
¹H NMR Chemical shift of hydroxyl protonO-H
IR Spectroscopy Vibrational frequency of C=O stretchC=O
IR Spectroscopy Vibrational frequency of O-H stretchO-H

Note: This table is predictive and based on established computational methodologies.

Structure-Reactivity Correlations via Computational Modeling

Computational modeling allows for the establishment of correlations between the structure of a molecule and its reactivity. For this compound, the presence of two different halogen atoms at positions 3 and 5, a methyl group at position 4, and a hydroxyl group at position 2 creates a unique electronic landscape that dictates its reactivity.

The electron-withdrawing nature of the chlorine and iodine atoms can significantly impact the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov Computational models can quantify the partial charges on each atom, providing a clear picture of the electrophilic and nucleophilic sites within the molecule.

Furthermore, the "magic chloro" effect, where the substitution of a hydrogen with a chlorine atom can lead to dramatic increases in biological potency, highlights the profound influence of halogens on molecular properties. nih.gov Computational studies can help to rationalize such effects by examining changes in conformation, electronic distribution, and intermolecular interactions. By modeling related structures, it's possible to predict how the specific arrangement of substituents in this compound will influence its chemical behavior.

Solvation Effects and Acidity/Basicity Prediction for this compound

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of solvation. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.

One important property that is highly dependent on the solvent is the acidity or basicity of a molecule, often expressed as its pKa value. For this compound, the hydroxyl group can deprotonate, making the compound acidic, while the pyridine nitrogen can be protonated, conferring basic properties.

By calculating the free energy change associated with the protonation and deprotonation reactions in a given solvent, it is possible to predict the pKa of this compound. ijcce.ac.ir This information is crucial for understanding its behavior in different chemical and biological environments, including its likely ionization state at physiological pH.

Applications and Further Derivatization of 3 Chloro 5 Iodo 4 Methylpyridin 2 Ol As a Chemical Building Block

Precursor in Organic Synthesis for Complex Heterocycles

The unique substitution pattern of 3-Chloro-5-iodo-4-methylpyridin-2-ol provides multiple reaction sites, making it an ideal starting material for the synthesis of intricate heterocyclic structures. The presence of two different halogen atoms at positions 3 and 5 allows for selective and sequential functionalization, a key strategy in the construction of complex molecules.

The differential reactivity of the C-I and C-Cl bonds is a cornerstone of the synthetic utility of this compound. The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings, compared to the more robust carbon-chlorine bond. This reactivity difference allows for the selective introduction of a wide array of substituents at the 5-position while leaving the 3-chloro group intact for subsequent transformations.

For instance, a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group at the 5-position. The resulting 3-chloro-4-methyl-5-arylpyridin-2-ol could then undergo a second cross-coupling reaction at the 3-position, under more forcing conditions, to introduce a different substituent. This stepwise functionalization provides a powerful tool for the synthesis of highly decorated pyridine (B92270) scaffolds, which are prevalent in medicinal chemistry and materials science. mdpi.com

The hydroxyl group at the 2-position can also be utilized. It can be alkylated or arylated to introduce further diversity, or it can be converted to a triflate, which can then participate in its own set of cross-coupling reactions. This multi-handle approach allows for the generation of a vast library of polyfunctionalized pyridine derivatives from a single, readily accessible starting material.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

StepReaction TypePositionCatalyst System (Example)Introduced Substituent (R)Product
1Suzuki Coupling5Pd(PPh₃)₄, Na₂CO₃Aryl, Heteroaryl, Alkyl3-Chloro-4-methyl-5-(R)-pyridin-2-ol
2Sonogashira Coupling3PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl3-(Alkynyl)-4-methyl-5-(R)-pyridin-2-ol

The substituents on the this compound core can be strategically chosen to facilitate intramolecular cyclization reactions, leading to the formation of fused-ring systems. For example, after a Sonogashira coupling at the 5-position to introduce an alkyne, and a subsequent reaction at the 3-position to introduce a nucleophilic group (e.g., an amine via Buchwald-Hartwig amination), an intramolecular cyclization could be triggered to form a furopyridine or a pyrrolopyridine ring system.

Furthermore, the pyridine ring itself can participate in cycloaddition reactions to construct fused systems. While the electron-rich nature of the pyridin-2-ol tautomer might not be ideal for all cycloadditions, derivatization of the hydroxyl group could modulate the electronic properties of the ring. For instance, conversion to a pyridin-2-one derivative could allow it to act as a dienophile in a Diels-Alder reaction, leading to the formation of complex bicyclic structures. rsc.org

Role in Material Science and Supramolecular Chemistry

The ability to introduce a variety of functional groups onto the this compound scaffold makes it a promising platform for the development of new materials with tailored properties.

Pyridine and its derivatives are well-established ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. mdpi.com By functionalizing this compound with additional coordinating groups, it can be transformed into a multidentate ligand capable of forming stable complexes with a wide range of metal ions. researchgate.netrsc.org For example, introducing carboxylate or phosphonate (B1237965) groups via cross-coupling reactions could lead to ligands that can bridge multiple metal centers, forming coordination polymers or metal-organic frameworks (MOFs). mdpi.comrsc.org

The specific substitution pattern of the parent molecule can also influence the properties of the resulting metal complexes. The methyl group can provide steric hindrance, influencing the coordination geometry around the metal center, while the remaining halogen can be used to further functionalize the complex after its formation.

Table 2: Potential Ligand Designs from this compound for Coordination Polymers

Functionalization ReactionIntroduced GroupPotential Coordinating AtomsResulting Ligand Type
Suzuki Coupling4-carboxyphenylN, ODidentate
Sonogashira Coupling4-pyridylacetyleneN, N'Didentate
Buchwald-Hartwig Amination8-hydroxyquinolineN, ODidentate, Chelating

Organic materials with large second-order nonlinear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. mdpi.com Such properties often arise from molecules that possess a strong electron donor and a strong electron acceptor connected by a π-conjugated system. nih.govnih.gov this compound can be derivatized to create such push-pull systems.

For example, the hydroxyl group (a moderate electron donor) and the pyridine nitrogen can act as the donor part of the molecule. By introducing a strong electron-withdrawing group, such as a nitro or cyano group, at the 5-position via a cross-coupling reaction, a molecule with significant intramolecular charge transfer character can be synthesized. The extent of π-conjugation can be further extended by introducing conjugated linkers, such as a styryl or ethynyl (B1212043) group, at the 5-position.

Catalytic Applications (e.g., Organocatalysis, Ligand for Metal Catalysis)

The structural features of this compound and its derivatives suggest potential applications in catalysis. The pyridine nitrogen can act as a basic site, potentially enabling its use as an organocatalyst in reactions such as the aldol (B89426) or Michael reaction, similar to other pyridine-based catalysts. nih.govnih.gov

More promising, however, is its use as a ligand in metal-catalyzed reactions. rsc.org By derivatizing the molecule to introduce chelating groups, highly stable and catalytically active metal complexes can be formed. For instance, introducing a phosphine (B1218219) group at the 5-position and an additional coordinating group at the 3-position could create a pincer-type ligand. Such ligands are known to form highly active and robust catalysts for a variety of organic transformations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the pyridine ring, allowing for optimization of catalytic activity and selectivity.

Applications in Agrochemical Research (Focus on Synthetic Strategy and Chemical Transformations)

While specific documented applications of this compound in agrochemical synthesis are not extensively reported in publicly available literature, the strategic importance of substituted pyridines in this industry is well-established. researchgate.net Pyridine-based compounds are integral to the development of a wide range of fungicides, herbicides, and insecticides due to their favorable biological activity and tunable physicochemical properties. researchgate.net The functional groups on the this compound ring system suggest several potential synthetic transformations relevant to the creation of novel agrochemicals.

The chloro and iodo substituents on the pyridine ring are particularly significant. Halogenated pyridines are key intermediates in the synthesis of numerous commercial pesticides. For instance, 2-chloropyridines are used as starting materials for producing orthogonally functionalized pyridine derivatives, which serve as important scaffolds in medicinal and agrochemical chemistry. mdpi.com The chlorine atom can be a site for nucleophilic substitution or can influence the regioselectivity of other reactions on the pyridine ring.

The iodine atom, being a larger and more polarizable halogen, offers distinct reactivity. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents that can modulate the biological activity of the final molecule. A patent for the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) highlights its role as an intermediate in producing a protein kinase inhibitor, demonstrating the synthetic utility of such iodinated pyridines, even outside the direct context of agrochemicals. google.com

The pyridin-2-ol tautomer is also a key functional group. The hydroxyl group can be alkylated or acylated to introduce different ether or ester functionalities. Furthermore, the pyridin-2-ol can be converted to the corresponding 2-chloropyridine, a common transformation in the synthesis of pyridine-containing agrochemicals. For example, the preparation of 2-chloro-5-methylpyridine, an intermediate for herbicides, often involves the chlorination of a corresponding pyridone precursor. epo.org

The methyl group can also be a site for further functionalization, such as through radical halogenation, to introduce a halomethyl group, which can then be converted to other functional groups.

Given these reactive sites, a plausible synthetic strategy in agrochemical research would involve the selective functionalization of the chloro, iodo, and hydroxyl groups to build a library of diverse molecular structures for biological screening. The order of these transformations would be crucial to achieving the desired final product.

Environmental Fate and Degradation Studies (Mechanistic and Chemical Focus)

Pyridine and its derivatives can be subject to both biotic and abiotic degradation processes in the environment. researchgate.net Microbial degradation is a primary route for the breakdown of many pyridine compounds in soil and water. tandfonline.comresearchgate.net However, the rate and extent of biodegradation are highly dependent on the nature and position of the substituents on the pyridine ring. nih.gov

Studies have shown that halogenated pyridines tend to be more resistant to microbial degradation than their non-halogenated counterparts. nih.govoup.com The presence of a chlorine atom on the pyridine ring often increases its persistence in the environment. One study on the biodegradability of various chloropyridines found that most were not readily degraded by soil microorganisms. oup.com The carbon-halogen bond is generally stable and requires specific enzymatic machinery for cleavage.

Abiotic degradation pathways, such as photolysis (degradation by sunlight), could also play a role in the environmental fate of this compound. The absorption of UV radiation can lead to the cleavage of the carbon-halogen bonds. The pyridin-2-ol structure itself may also be susceptible to photochemical reactions.

Emerging Research Directions and Challenges in the Chemistry of 3 Chloro 5 Iodo 4 Methylpyridin 2 Ol

Development of Novel and Efficient Synthetic Methodologies (e.g., Biocatalysis, Flow Chemistry, Photoredox Catalysis)

The synthesis of polysubstituted pyridinols often involves multi-step sequences that can be lengthy and inefficient. Modern synthetic methodologies offer promising alternatives to classical approaches, aiming for higher yields, improved selectivity, and milder reaction conditions.

Biocatalysis : The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. mdpi-res.com For halogenated compounds, halogenating enzymes such as flavin-dependent halogenases and haloperoxidases are of particular interest. nih.govmdpi.com A key research challenge is the discovery or engineering of an enzyme with the requisite substrate specificity and regioselectivity to act on a 4-methylpyridin-2-ol scaffold. A potential biocatalytic route could involve the selective chlorination or iodination of a precursor, bypassing the use of harsh and often toxic traditional halogenating agents. nih.gov The development of such enzymatic processes could significantly improve the sustainability of the synthesis. researchgate.net

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. For the synthesis of 3-Chloro-5-iodo-4-methylpyridin-2-ol, flow chemistry could enable the safe handling of hazardous reagents and intermediates. The precise control offered by flow systems could also be used to fine-tune the regioselectivity of the halogenation steps, potentially reducing the formation of unwanted isomers.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. youtube.com This methodology enables the generation of radical species that can participate in a wide array of chemical transformations. nih.gov Research could explore the use of photoredox catalysis for the direct C-H iodination or chlorination of a 4-methylpyridin-2-ol precursor. Furthermore, the chloro and iodo substituents on the target molecule itself can be leveraged in photoredox-mediated cross-coupling reactions to build more complex structures. jiaolei.groupyoutube.com

MethodologyPotential Application to this compoundKey Challenges & Research Focus
Biocatalysis Selective enzymatic halogenation of a 4-methylpyridin-2-ol precursor.Enzyme discovery and engineering for substrate specificity and regioselectivity; cofactor regeneration. mdpi.com
Flow Chemistry Improved control over exothermic halogenation reactions; enhanced safety and scalability.Reactor design, optimization of reaction conditions (residence time, temperature), and integration of purification steps.
Photoredox Catalysis Direct C-H functionalization for halogen introduction; use in subsequent cross-coupling reactions. nih.govCatalyst selection, managing competing reaction pathways, and exploring novel bond formations. nih.gov

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they occur without sample isolation, provide invaluable real-time data on reaction kinetics, intermediates, and catalyst behavior. youtube.com

For the synthesis and reactions of this compound, techniques such as in situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed. frontiersin.org These methods can help identify transient intermediates formed during halogenation or subsequent functionalization reactions. For instance, in situ IR spectroscopy could track the consumption of starting material and the appearance of product peaks, potentially identifying key intermediates that dictate the reaction's outcome and regioselectivity. researchgate.net Similarly, studying the kinetics of cross-coupling reactions at the iodine versus the chlorine position could be precisely monitored to understand the factors governing selective reactivity. researchgate.net

Spectroscopic TechniqueInformation GainedPotential Application
In Situ IR/Raman Real-time monitoring of functional group changes, identification of transient species. researchgate.netElucidating the mechanism of halogenation; monitoring catalyst-substrate interactions.
In Situ NMR Structural information on reactants, intermediates, and products in the reaction mixture.Tracking isomer formation; determining reaction kinetics and selectivity in real-time.
In Situ XAS Probing the electronic state and local coordination environment of metal catalysts. researchgate.netUnderstanding the active state of a catalyst in cross-coupling reactions involving the pyridinol.

Exploration of Unusual Reactivity Patterns for Halogenated Pyridinols

The presence of two different halogen atoms (chlorine and iodine) at the C3 and C5 positions, an electron-donating hydroxyl group at C2, and a methyl group at C4 creates a unique electronic and steric environment in this compound. This complex substitution pattern invites the exploration of unusual or highly selective reactivity.

A primary area of research is the differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions, allowing for selective functionalization at the C5 position. A key challenge is to develop catalytic systems that can subsequently activate the more robust C-Cl bond, enabling sequential, site-selective derivatization of the pyridine (B92270) core. Research might also uncover conditions for "halogen dance" reactions, where the halogen atoms migrate around the ring, leading to novel isomers. The interplay between the different substituents offers a rich field for discovering new synthetic transformations. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of optimal synthetic routes. rjptonline.orgnih.gov For a molecule like this compound, these computational tools offer several promising research avenues.

ML models can be trained on large datasets of chemical reactions to predict the yield, selectivity, and optimal conditions for synthetic transformations. researchgate.neteurekalert.org This predictive power can significantly reduce the experimental burden required to develop a robust synthesis for the target pyridinol or to plan its use in further reactions. For example, an AI platform could screen virtual libraries of catalysts and ligands to identify the most promising candidates for selectively functionalizing the C-Cl bond after the C-I bond has reacted. nips.cc Retrosynthesis software driven by AI could also propose novel and non-intuitive synthetic pathways to the core structure. rjptonline.org

AI/ML ApplicationObjectivePotential Impact
Reaction Yield Prediction Forecast the outcome of synthetic steps under various conditions (catalyst, solvent, temperature). researchgate.netAccelerate optimization and reduce the number of required experiments.
Retrosynthesis Planning Propose novel synthetic routes to the target molecule.Discover more efficient or economical pathways that may not be obvious to a human chemist.
Catalyst/Reagent Design Identify optimal catalysts or reagents for challenging transformations (e.g., selective C-Cl activation).Overcome longstanding synthetic challenges and unlock new reactivity patterns.

Sustainable and Eco-friendly Chemical Processes for Pyridinol Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. rsc.org The synthesis and subsequent use of this compound present multiple opportunities for implementing more sustainable practices.

Green Chemistry PrincipleApplication to Pyridinol ChemistryResearch Challenge
Waste Prevention Designing syntheses with high atom economy; developing one-pot procedures.Managing compatibility of reagents and catalysts in sequential one-pot reactions.
Safer Solvents & Reagents Replacing chlorinated solvents with benign alternatives; using biocatalytic halogenation. nih.govEnsuring sufficient reactivity and solubility in greener solvents; enzyme stability and cost.
Energy Efficiency Developing catalysts that function at ambient temperature (e.g., photoredox catalysis). nih.govCatalyst design for high turnover numbers and frequencies under mild conditions.
Catalysis Using recyclable catalysts (e.g., immobilized on solid supports) and reducing metal contamination.Preventing leaching of the active catalyst from the support; maintaining high activity upon recycling.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Answer :
  • Synthesize analogs with substituent variations (e.g., replacing iodine with bromine or methyl with ethyl).
  • Test biological/physical properties (e.g., logP, IC₅₀) and correlate with computed parameters (e.g., Hammett σ constants) .

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3-Chloro-5-iodo-4-methylpyridin-2-ol
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Reactant of Route 2
3-Chloro-5-iodo-4-methylpyridin-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.